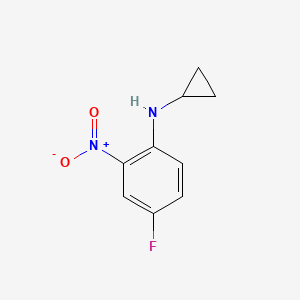

N-Cyclopropyl-4-fluoro-2-nitroaniline

Description

Contextualization within Nitroaniline Derivatives

Nitroanilines are a class of compounds derived from aniline (B41778) containing a nitro group (-NO₂). The position of the nitro group relative to the amino group (-NH₂) and the presence of other substituents significantly influence the compound's chemical reactivity and physical properties.

In N-Cyclopropyl-4-fluoro-2-nitroaniline, the key substituents are:

A nitro group (-NO₂) at position 2: This powerful electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution and influences the acidity of the amine proton.

A fluorine atom (-F) at position 4: As a halogen, fluorine is also electron-withdrawing through induction but can donate electron density through resonance. Its presence can enhance the binding affinity of the molecule to biological targets.

A cyclopropylamino group (-NH-c-C₃H₅) at position 1: The cyclopropyl (B3062369) group is a unique substituent that can exhibit properties of both saturated and unsaturated systems. It can influence the compound's conformation and metabolic stability.

This specific arrangement of functional groups creates a molecule with distinct electronic and steric properties, setting it apart from simpler nitroanilines like 4-fluoro-2-nitroaniline (B1293508). sigmaaldrich.com

Significance in Advanced Organic Synthesis and Medicinal Chemistry

The primary significance of this compound lies in its role as a key building block for constructing more complex molecules. The functional groups on the aniline ring serve as handles for a variety of chemical reactions. For instance, the nitro group can be readily reduced to an amino group, which can then be used to form amides, sulfonamides, or participate in cyclization reactions to create heterocyclic systems.

This reactivity makes the compound a valuable intermediate in the synthesis of pharmaceutical agents and other high-value organic materials. Its structural motifs are found in molecules developed as potential therapeutic agents, such as enzyme inhibitors. For example, related N-cyclopropyl-4-fluoroaniline derivatives are precursors in the synthesis of quinolone antibiotics. google.com

Historical Perspective on Research and Discovery

The introduction of the cyclopropyl group into pharmacologically active molecules gained traction as a strategy to modulate properties like potency, selectivity, and metabolic stability. Patents from the late 20th and early 21st centuries describe procedures for preparing various N-cyclopropyl-fluoroanilines, highlighting the industrial and academic interest in this class of compounds for applications in areas like antibiotics. google.com The synthesis of this compound itself is a logical extension of these established synthetic methodologies, tailored to create a specific building block for targeted applications.

Current Research Trends and Future Directions

Current research involving this compound and structurally similar compounds is heavily focused on medicinal chemistry and the discovery of new therapeutic agents. Recent patent literature indicates that derivatives of this compound are being investigated for their potential as metalloenzyme inhibitors. This suggests a trend towards the rational design of highly specific enzyme inhibitors for various disease targets.

Future directions will likely continue to exploit the unique chemical reactivity of this molecule. Research may focus on:

Development of Novel Synthetic Methods: Creating more efficient, scalable, and environmentally friendly routes to synthesize this compound and its derivatives. This includes the use of modern technologies like microchannel reactors for nitration reactions. google.com

Library Synthesis: Using the compound as a scaffold to generate libraries of related molecules for high-throughput screening against a wide range of biological targets.

Application in Materials Science: Exploring the potential use of derivatives in the synthesis of dyes, pigments, or other functional organic materials.

The versatility of this compound as a synthetic intermediate ensures its continued relevance in the ongoing search for novel molecules with valuable chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopropyl-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVGZPQVABAJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650525 | |

| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887351-37-3 | |

| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of N Cyclopropyl 4 Fluoro 2 Nitroaniline

Established Synthetic Pathways

Cyclopropylation Reactions of Fluoro-nitroanilines

One major approach to synthesizing the target compound is by direct cyclopropylation of an appropriate fluoro-nitroaniline derivative. This strategy focuses on forming the nitrogen-cyclopropyl bond as a key step.

A modern and effective method for forming N-cyclopropyl bonds is the copper-promoted Chan-Lam coupling reaction. researchgate.netrsc.org This methodology can be applied to the synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline by reacting 4-fluoro-2-nitroaniline (B1293508) with cyclopropylboronic acid. The reaction is typically catalyzed by a copper(II) source, such as copper(II) acetate (B1210297), and requires a ligand, like 2,2'-bipyridine, and a base in a suitable solvent. rsc.org This transformation proceeds under relatively mild conditions and offers good yields for a variety of aniline (B41778) substrates. researchgate.net The electron-withdrawing nature of the nitro group on the 4-fluoro-2-nitroaniline substrate makes the amino group less nucleophilic, but the copper-catalyzed cycle facilitates the desired C-N bond formation.

Table 1: Typical Conditions for Copper-Promoted N-Cyclopropylation

| Component | Example Reagent/Condition | Role |

|---|---|---|

| Aniline Substrate | 4-Fluoro-2-nitroaniline | Starting Material |

| Cyclopropyl (B3062369) Source | Cyclopropylboronic Acid | Provides Cyclopropyl Group |

| Catalyst | Copper(II) Acetate (Cu(OAc)₂) | Facilitates C-N Coupling |

| Ligand | 2,2'-Bipyridine | Stabilizes Copper Catalyst |

| Base | Sodium Carbonate (Na₂CO₃) | Activates Reagents |

| Solvent | Dichloroethane | Reaction Medium |

| Atmosphere | Air | Oxidant for Catalytic Cycle |

The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid does not lead to the synthesis of C-nitroanilines. Instead, this reaction results in the specific cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net Studies have shown that when various N-cyclopropyl-N-alkylanilines are treated with nitrous acid, they rapidly produce the corresponding N-alkyl-N-nitrosoaniline. researchgate.net This process involves the formation of an amine radical cation, followed by the opening of the cyclopropane (B1198618) ring. researchgate.net Therefore, this pathway is not a viable method for the preparation of this compound, as it leads to the destruction of the key cyclopropylamino moiety rather than the nitration of the aromatic ring.

Preparation from Precursor Anilines and Nitrobenzenes

An alternative and widely used strategy involves starting with a molecule that already contains either the N-cyclopropyl-4-fluoroaniline structure or a suitable nitrobenzene (B124822) derivative.

A common and logical synthetic route is the electrophilic aromatic nitration of N-cyclopropyl-4-fluoroaniline. In this procedure, the starting aniline is treated with a nitrating agent. A standard nitrating mixture consists of nitric acid and a strong acid catalyst, typically sulfuric acid, at controlled low temperatures (e.g., 0-5°C) to prevent over-nitration and side reactions. The substituents on the aromatic ring direct the position of the incoming nitro group. The N-cyclopropylamino group is a strong activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The combined directing effects favor the introduction of the nitro group at the 2-position, ortho to the amino group and meta to the fluorine atom, to yield the desired product.

Table 2: General Parameters for Nitration of N-cyclopropyl-4-fluoroaniline

| Parameter | Condition/Reagent | Purpose |

|---|---|---|

| Starting Material | N-Cyclopropyl-4-fluoroaniline | Substrate for Nitration |

| Nitrating Agent | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | Source of Electrophile (NO₂⁺) |

| Temperature | 0–5 °C | Control Reaction Rate, Minimize Byproducts |

| Reaction Time | 1–6 hours | Allow for Complete Reaction |

| Workup | Quenching in Ice Water | Precipitate and Isolate Product |

This pathway utilizes a nucleophilic aromatic substitution (SNAr) mechanism. nih.govyoutube.com The synthesis starts with a nitrobenzene ring that is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group and has a suitable leaving group, typically a halogen, at the position where the cyclopropylamino group is to be introduced. A common precursor for this reaction is 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene. The fluorine atom at the 1-position is highly activated by the ortho-nitro group and can be selectively displaced by cyclopropylamine (B47189). The reaction is often carried out in a polar aprotic solvent. This method is particularly effective because the strong electron-withdrawing nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution. nih.gov A patent describes a similar procedure where a substituted nitrobenzene is reacted with cyclopropylamine to obtain an N-cyclopropyl nitroaniline derivative. google.com

Methods for Synthesizing 4-fluoro-2-nitroaniline (as a precursor)

The synthesis of 4-fluoro-2-nitroaniline is a critical prerequisite for the production of this compound. A notable method involves the nitration of p-fluoroacetanilide. One advanced approach utilizes a high-flux continuous flow microchannel reactor to achieve this transformation with high efficiency and safety. google.com

In this process, a solution of p-fluoroacetanilide in an acetic acid-acetic anhydride (B1165640) mixture and a 68% nitric acid solution are introduced into the reactor. google.com The reaction is typically conducted at a temperature range of 30-70 °C with a very short residence time of 50-200 seconds. google.com Following the initial reaction, the mixture undergoes a hydrolysis step at 90-100 °C for 2-4 hours. google.com The product is then precipitated by cooling in an ice water bath, filtered, washed, and dried to yield the orange solid 4-fluoro-2-nitroaniline. google.com This method demonstrates high yields, generally between 83% and 94%, and benefits from a stable, controllable, and efficient reaction process with minimal by-products. google.com

Table 1: Microchannel Reactor Synthesis Parameters for 4-fluoro-2-nitroaniline

| Parameter | Value/Range | Source |

|---|---|---|

| Starting Material | p-fluoroacetanilide | google.com |

| Reagent | 68% Nitric Acid | google.com |

| Solvent | Acetic acid-acetic anhydride | google.com |

| Molar Ratio (p-fluoroacetanilide:Nitric Acid) | 1 : 1.0-1.5 | google.com |

| Reaction Temperature | 30-70 °C | google.com |

| Reaction Time | 50-200 seconds | google.com |

| Hydrolysis Temperature | 90-100 °C | google.com |

| Hydrolysis Time | 2-4 hours | google.com |

| Yield | 83-94% | google.com |

Transformation of Related N-Cyclopropyl-nitroaniline Analogues

The chemical reactivity of N-cyclopropyl-nitroaniline analogues is diverse, with transformations often targeting the nitro group or the N-cyclopropyl moiety. A common and crucial transformation is the reduction of the nitro group to an amino group. For instance, N-cyclopropyl-3-chloro-4-fluoro-6-nitroaniline can be reduced to its corresponding aniline derivative, which serves as a key intermediate in the synthesis of quinolone antibiotics. google.com

The N-cyclopropyl group itself can also undergo specific reactions. Research has shown that N-cyclopropyl-N-alkylanilines react with nitrous acid, leading to the selective cleavage of the cyclopropyl group from the nitrogen atom to form an N-alkyl-N-nitrosoaniline. researchgate.net This transformation is believed to proceed through the formation of an amine radical cation, followed by a rapid opening of the cyclopropyl ring. researchgate.net This irreversible ring-opening upon single-electron oxidation is a characteristic reaction of N-cyclopropylanilines. acs.orgresearchgate.net Furthermore, in the realm of electrosynthesis, N-cyclopropylanilines can participate in intermolecular [3+2] annulation reactions with alkenes, providing a pathway to aniline-substituted five-membered carbocycles. rsc.org

Novel Synthetic Approaches and Innovations

Recent advancements in chemical synthesis have introduced novel methodologies applicable to the production of this compound and related compounds, emphasizing efficiency, selectivity, and sustainability.

Flow Chemistry and Microchannel Reactor Applications

Flow chemistry, particularly using microchannel reactors, represents a significant innovation in the synthesis of nitroaniline precursors. As detailed in the synthesis of 4-fluoro-2-nitroaniline, this technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, higher yields, and reduced by-product formation. google.com The rapid heat and mass transfer in microreactors are especially advantageous for highly exothermic reactions like nitration. google.com The application of continuous-flow systems has also been successfully demonstrated for the metal-free reduction of aromatic nitro derivatives to primary amines, a key transformation in aniline synthesis. beilstein-journals.org

Catalytic Systems for Enhanced Selectivity and Yield

The development of advanced catalytic systems is crucial for improving the efficiency and selectivity of synthetic steps. For the formation of the N-cyclopropyl bond, palladium-catalyzed Buchwald-Hartwig amination is a highly effective method, enabling the coupling of various bromobenzenes with cyclopropylamine in high yields. acs.org

For the subsequent reduction of the nitro group, various catalytic systems are employed. Bimetallic catalysts, such as Pd0.5Ru0.5-PVP, have been shown to be highly effective for the hydrogenation of nitroarenes. rsc.org Other systems for related transformations, like the N-alkylation of anilines, include the use of ferric perchlorate (B79767) immobilized on silica (B1680970) (Fe(ClO4)3/SiO2) and mesoporous Al-SBA-15 catalysts, which can provide excellent yields and selectivity with water as the only by-product. researchgate.net

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of nitroaniline compounds to minimize environmental impact. A key focus is the replacement of hazardous solvents and reagents. For instance, the catalytic hydrogenation of p-nitroaniline has been successfully performed using water as a solvent with a reusable Raney nickel catalyst, presenting a safe, environmentally friendly, and low-cost process. researchgate.net Another green approach involves the in-situ generation of reagents, such as the use of bromide-bromate salts in an aqueous acidic medium for the bromination of 4-nitroaniline, which avoids the use of organic solvents. researchgate.net The use of continuous-flow chemistry is also considered a green approach as it often reduces waste and improves energy efficiency. beilstein-journals.org

Purification and Isolation Techniques in Research Scale

The purification and isolation of this compound and its precursors at a research scale employ a range of standard laboratory techniques. A common initial step following the reaction is to precipitate the crude product by quenching the reaction mixture in ice or cold water.

The solid product is then collected by filtration. google.com Subsequent purification involves washing the collected solid with water to remove residual acids or salts, followed by an organic solvent like petroleum ether to remove nonpolar impurities. google.comgoogle.com For higher purity, recrystallization from suitable solvents such as petroleum ether or ethyl acetate is often employed.

Alternatively, column chromatography is a widely used technique for purification. Silica gel is the typical stationary phase, with a solvent system (eluent) commonly composed of a mixture of petroleum ether and ethyl acetate. chemicalbook.com In some cases, particularly with high-yielding and clean reactions like those in continuous-flow systems, purification may be simplified to a liquid-liquid extraction followed by solvent evaporation, with no further purification steps required. beilstein-journals.orggoogle.com

Scale-Up Considerations for Research and Development

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale necessitates a thorough evaluation of several critical factors to ensure safety, efficiency, and economic viability. The highly exothermic nature of nitration reactions, a common step in the synthesis of this compound, presents significant challenges that must be addressed.

A primary concern during the scale-up of nitration processes is the management of thermal hazards. Current time information in Washington, DC, US.icheme.org Exothermic reactions can lead to a rapid increase in temperature and pressure within a reactor, potentially resulting in a runaway reaction or even an explosion. wikipedia.org Therefore, a comprehensive understanding of the reaction's thermodynamics and kinetics is crucial. Techniques such as reaction calorimetry are employed to measure the heat of reaction and determine the maximum temperature of the synthesis reaction, which helps in designing an adequate cooling system for the larger reactor. researchgate.net

The choice of reactor is another pivotal decision in the scale-up process. While traditional batch reactors are common in laboratory and pilot-plant settings, their limited heat and mass transfer capabilities can become a bottleneck at an industrial scale. numberanalytics.comasynt.com For highly exothermic reactions like nitration, continuous flow reactors offer significant advantages. mdpi.comkilolabs.com These systems provide superior temperature control due to their high surface-area-to-volume ratio, leading to enhanced safety and often higher product selectivity. labmanager.com The reduced reaction volume at any given time in a flow reactor also minimizes the risk associated with hazardous materials. kilolabs.com

Process optimization is key to achieving a cost-effective and sustainable manufacturing process. This involves a detailed study of various reaction parameters to maximize yield and purity while minimizing waste and energy consumption. numberanalytics.com Factors such as the choice of nitrating agent, solvent, reaction temperature, and catalyst need to be carefully selected and optimized. numberanalytics.com For instance, while a mixture of nitric acid and sulfuric acid is a common nitrating agent, alternative reagents might be explored to improve safety or reduce environmental impact. researchgate.net The development of a robust and scalable work-up and purification procedure is also essential to ensure the final product meets the required quality specifications.

| Consideration | Key Aspects for this compound Synthesis |

|---|---|

| Thermal Hazard Management | - Reaction calorimetry to determine heat of reaction and adiabatic temperature rise.

|

| Reactor Technology | - Evaluation of batch vs. continuous flow reactors.

|

| Process Optimization | - Optimization of reaction parameters (temperature, concentration, stoichiometry) to maximize yield and selectivity.

|

| Economic and Environmental Factors | - Cost analysis of raw materials, energy, and waste treatment.

|

Chemical Reactivity and Mechanistic Studies of N Cyclopropyl 4 Fluoro 2 Nitroaniline

Electrophilic Aromatic Substitution Reactions

Further electrophilic aromatic substitution (EAS) on the N-Cyclopropyl-4-fluoro-2-nitroaniline ring is complex due to the existing substituents. The N-cyclopropylamino group is a powerful activating group, while the nitro group is strongly deactivating. wikipedia.org The positions open for substitution are C3, C5, and C6. The powerful ortho, para-directing influence of the amino group would direct incoming electrophiles towards positions C3 and C5. However, the C3 position is sterically hindered by the adjacent cyclopropylamino and nitro groups. The nitro group directs meta, to position C5. Therefore, position C5 is the most likely site for further electrophilic attack.

However, direct EAS reactions on highly activated anilines are often problematic. The strong activating nature of the amino group can lead to polysubstitution and oxidative decomposition with reagents like nitric acid. libretexts.org For instance, direct nitration of aniline (B41778) derivatives can be difficult to control and may require protection of the amino group. libretexts.org

Furthermore, Friedel-Crafts reactions (alkylation and acylation) are generally not successful with anilines. byjus.com The lone pair of electrons on the nitrogen of the amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex. This places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards electrophilic attack. libretexts.org To achieve controlled electrophilic substitution, the reactivity of the amine is typically attenuated by converting it into an amide (e.g., an acetamide) through acylation. libretexts.org This protecting group can be removed by hydrolysis after the substitution reaction is complete.

Nucleophilic Aromatic Substitution Reactions

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is due to the presence of the strong electron-withdrawing nitro group positioned ortho to the fluorine. The nitro group stabilizes the negative charge of the Meisenheimer intermediate, which is formed during the addition-elimination mechanism of the SNAr reaction. youtube.com The fluorine atom is an excellent leaving group in SNAr reactions, often being more readily displaced than other halogens. youtube.comnih.gov

The molecule can react with a variety of nucleophiles, leading to the displacement of the fluoride (B91410) ion. This reaction is a versatile method for introducing new functional groups at the C4 position. In similar fluoro-nitro-aromatic compounds, the fluorine atom is readily displaced by oxygen, nitrogen, and sulfur nucleophiles. nih.govresearchgate.net

Interactive Table: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product | Reaction Conditions (General) |

| Amine | Piperidine | N-Cyclopropyl-2-nitro-4-(piperidin-1-yl)aniline | Heat, often in a polar aprotic solvent like DMF or DMSO. A base like K₂CO₃ may be used. |

| Alkoxide | Sodium Methoxide (NaOMe) | N-Cyclopropyl-4-methoxy-2-nitroaniline | Anhydrous alcohol or a polar aprotic solvent at room temperature or with heating. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | N-Cyclopropyl-2-nitro-4-(phenylthio)aniline | Polar aprotic solvent (e.g., DMF) with heating. |

| Hydroxide | Potassium Hydroxide (KOH) | 4-(Cyclopropylamino)-3-nitrophenol | Aqueous conditions with heating. |

Reactions Involving the Nitro Group

The most common and synthetically useful reaction of the nitro group in this compound is its reduction to a primary amine (-NH₂). This transformation yields N¹-cyclopropyl-4-fluoro-benzene-1,2-diamine, a valuable intermediate in the synthesis of pharmaceuticals and heterocyclic compounds like benzodiazepines and quinoxalines. guidechem.comossila.com

This reduction can be achieved using various methods, with catalytic hydrogenation being one of the most efficient. This process typically involves reacting the substrate with hydrogen gas under pressure in the presence of a metal catalyst. guidechem.com Other reducing agents can also be employed.

Interactive Table: Reagents for the Reduction of Nitro Group to Amine

| Reagent/System | Catalyst/Conditions | Notes |

| Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | A widely used, efficient method. Typically performed in a solvent like ethanol (B145695) or ethyl acetate (B1210297). |

| Hydrogen Gas (H₂) | Raney Nickel | An alternative catalyst for hydrogenation, often requiring specific temperature and pressure control. guidechem.com |

| Iron (Fe) | Acetic Acid or HCl | A classic method known as the Béchamp reduction. It is cost-effective and suitable for large-scale synthesis. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | The Stephen reduction is another common laboratory method for converting nitroarenes to anilines. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solution | A milder reducing agent that can sometimes offer better chemoselectivity with sensitive functional groups. |

While complete reduction to the amine is the most frequent transformation, the nitro group can theoretically undergo partial reduction to form intermediate species such as nitroso (-N=O) or hydroxylamine (B1172632) (-NHOH) derivatives. However, these intermediates are often highly reactive and can be difficult to isolate, readily undergoing further reduction or rearrangement. The specific conditions and choice of reducing agent determine the final product. For example, controlled reduction with reagents like zinc dust in the presence of ammonium (B1175870) chloride can sometimes yield hydroxylamines.

Reactions Involving the Amine Group

The secondary N-cyclopropylamino group is nucleophilic and can participate in acylation and alkylation reactions.

Acylation: This reaction involves the substitution of the hydrogen atom on the nitrogen with an acyl group (R-C=O). Acylation is commonly performed using acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride). The product of acetylation is N-(4-fluoro-2-nitrophenyl)-N-cyclopropylacetamide. This reaction is often used to protect the amino group and reduce its activating effect during other transformations, such as electrophilic aromatic substitution. libretexts.orgpearson.com

Alkylation: Introducing an additional alkyl group onto the secondary amine (N-alkylation) is also possible, which would result in a tertiary amine. However, direct alkylation of anilines with alkyl halides can be challenging due to potential side reactions, including C-alkylation on the aromatic ring or the formation of quaternary ammonium salts. le.ac.uk More controlled methods for N-alkylation might involve reductive amination or specialized catalytic systems. researchgate.netresearchgate.net It is also noteworthy that mechanistic studies on N-cyclopropylanilines have shown that the cyclopropyl (B3062369) group itself can be reactive and may undergo ring-opening under certain oxidative or strongly acidic conditions, which could be a competing reaction pathway. researchgate.netnih.gov

Diazotization

The diazotization of this compound, a secondary aromatic amine, does not proceed in the classical manner observed for primary aromatic amines, which form stable diazonium salts. Instead, the reaction of secondary amines with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), typically leads to the formation of N-nitrosoamines.

In the case of this compound, the expected product of a reaction with nitrous acid would be the corresponding N-nitrosoamine, N-cyclopropyl-N-nitroso-4-fluoro-2-nitroaniline. The general mechanism for the formation of N-nitrosoamines from secondary amines involves the following steps:

Formation of the Nitrosating Agent: In an acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly electrophilic nitrosonium ion (NO⁺).

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen atom of this compound attacks the nitrosonium ion.

Deprotonation: A subsequent deprotonation of the nitrogen atom yields the stable N-nitrosoamine derivative.

It is important to note that this reaction pathway is distinct from the formation of diazonium salts, which requires a primary amino group.

N-Alkyl-N-nitrosoaniline Formation via Cyclopropyl Cleavage

A significant and mechanistically insightful reaction of N-cyclopropylanilines, including this compound, is the formation of N-alkyl-N-nitrosoanilines upon treatment with nitrous acid, which involves the cleavage of the cyclopropyl group. nih.gov This transformation is distinct from simple N-nitrosation and provides evidence for a radical-cation-mediated pathway.

Studies on various N-cyclopropyl-N-alkylanilines have demonstrated that these compounds react rapidly with nitrous acid to yield the corresponding N-alkyl-N-nitrosoaniline, with the cyclopropyl group being selectively cleaved from the nitrogen atom. nih.gov This reaction is proposed to proceed through the following mechanism:

Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the nitrogen atom of the N-cyclopropylaniline to the nitrosating agent, forming an amine radical cation.

Cyclopropyl Ring Opening: The highly strained cyclopropyl ring in the radical cation rapidly undergoes homolytic cleavage. This ring-opening is an irreversible process that results in the formation of an iminium ion with a carbon-centered radical.

Radical Trapping or Oxidation: The resulting radical intermediate can then react with nitric oxide (NO) or undergo further oxidation.

This selective cleavage of the cyclopropyl group highlights the unique reactivity imparted by this moiety and suggests that reactions involving single-electron transfer are likely to favor pathways involving ring opening.

Cyclopropyl Ring Reactivity and Transformations

The three-membered ring of the cyclopropyl group in this compound is characterized by significant ring strain, making it susceptible to various ring-opening reactions. The mechanisms of these transformations are influenced by the reaction conditions and the nature of the reagents involved.

Ring Opening Reactions and Mechanisms

The cleavage of the cyclopropyl ring can be initiated by acids, radical species, or through oxidative processes.

In the presence of strong acids, the cyclopropyl ring of this compound can undergo cleavage. The mechanism of acid-catalyzed ring opening of cyclopropanes typically involves the protonation of one of the carbon-carbon bonds of the ring, leading to the formation of a carbocation intermediate.

The general steps for the acid-catalyzed ring opening of a cyclopropyl group attached to a nitrogen atom are as follows:

Protonation: A proton from the acid adds to one of the C-C bonds of the cyclopropyl ring. This is the rate-determining step.

Carbocation Formation: The protonated C-C bond breaks, leading to the formation of a secondary or primary carbocation. The stability of the resulting carbocation influences the regioselectivity of the ring opening.

Nucleophilic Attack: A nucleophile present in the reaction medium then attacks the carbocation, yielding the final ring-opened product.

The presence of the electron-withdrawing nitro and fluoro groups on the aniline ring can influence the electron density on the nitrogen and, consequently, the reactivity of the cyclopropyl group towards acid-catalyzed cleavage.

While direct examples for this compound are not extensively documented, the principles of the S1 (Substitution Radical-Nucleophilic Unimolecular) mechanism can be applied to understand potential reactions involving the cleavage of the aryl-nitrogen bond, which could be followed by reactions of the resulting radical species. The S1 mechanism is a chain reaction that proceeds through radical and radical anion intermediates and is particularly relevant for aromatic systems that are unreactive towards traditional nucleophilic aromatic substitution. organicreactions.orgwikipedia.org

A hypothetical S1 reaction involving this compound could be initiated by the formation of a radical anion of the molecule. This could then fragment to produce an aryl radical and the N-cyclopropyl amide anion. The aryl radical could then react with a nucleophile. However, the more likely radical-initiated pathway for this molecule involves the cyclopropyl ring itself, as detailed in the following section.

The one-electron oxidation of N-cyclopropylanilines is a well-established method for inducing the irreversible opening of the cyclopropyl ring. acs.org This process is initiated by the removal of a single electron from the nitrogen atom, typically by a chemical oxidant or electrochemical means, to form a radical cation. figshare.com

The mechanism proceeds as follows:

Formation of the Radical Cation: A single electron is transferred from the N-cyclopropylaniline to an oxidizing agent, resulting in the formation of a nitrogen-centered radical cation.

Irreversible Ring Opening: The high strain energy of the cyclopropyl ring facilitates its rapid and irreversible opening in the radical cation intermediate. This leads to the formation of a more stable, delocalized distonic radical cation, where the charge and radical are separated.

Product Formation: The resulting distonic radical cation can then undergo various subsequent reactions, such as trapping by nucleophiles or further oxidation, to yield the final products.

The rate of ring opening is a critical factor in these reactions and can be influenced by the substituents on the aromatic ring. The electron-withdrawing nature of the nitro and fluoro groups in this compound would be expected to increase the oxidation potential of the molecule, making the initial electron transfer more challenging but not precluding the subsequent rapid ring opening of the resulting radical cation.

Rearrangement Reactions

While specific studies on the rearrangement reactions of this compound are not extensively documented in publicly available literature, the reactivity of related N-aryl cyclopropylamines and similar structures suggests potential rearrangement pathways. The inherent strain of the cyclopropane (B1198618) ring, coupled with the electronic effects of the nitro and fluoro substituents on the aromatic ring, makes this compound a candidate for several types of molecular reorganization, particularly under thermal, photochemical, or catalytic conditions.

One plausible rearrangement pathway involves the formation of a nitrenium ion intermediate. Oxidation of cyclopropylamines can lead to the formation of cyclopropyl-substituted nitrenium ions, which are known to undergo a combination of reactions, including ring expansion to form azetium ions or elimination of ethylene (B1197577) to yield isonitriles. chemrxiv.orgchemrxiv.org In the case of this compound, such an intermediate could potentially be generated through chemical or electrochemical oxidation. The stability of this nitrenium ion would be influenced by the electron-withdrawing nitro group and the electron-donating nature of the cyclopropyl group, which can stabilize an adjacent positive charge through sigma-bond participation. chemrxiv.org

Another potential rearrangement could be induced by transition metals. For instance, titanocene(II) complexes have been shown to mediate the ring-opening of cyclopropyl imines, leading to the formation of azatitanacyclohexenes. These intermediates can then undergo further rearrangement to form five-membered azatitanacyclopentenes. nih.gov Although this specific reaction involves an imine rather than an aniline, it highlights the susceptibility of the cyclopropyl ring to metal-catalyzed transformations.

Thermal rearrangements of related cyclopropyl imines are also known to occur. For example, N-arylmethyl-2,2-dihalogenocyclopropyl imines undergo thermal isomerization to produce pyridine (B92270) or pyrrole (B145914) derivatives. rsc.org While this compound does not possess the same functional groups, this demonstrates that the cyclopropylamine (B47189) moiety can be involved in complex thermal rearrangement cascades.

The table below summarizes potential rearrangement reactions based on studies of analogous compounds.

| Reaction Type | Key Intermediate/Catalyst | Potential Products | Analogous System Studied |

| Nitrenium Ion Rearrangement | Oxidative conditions | Azetium ion, Isonitrile | N-biphenyl-N-cyclopropyl nitrenium ion chemrxiv.orgchemrxiv.org |

| Metal-Mediated Rearrangement | Cp₂Ti(II) | Ring-opened metallacycles | 1-cyclopropyl-N-phenylethan-1-imine nih.gov |

| Thermal Isomerization | Heat | Heterocyclic compounds | N-arylmethyl-2,2-dihalogenocyclopropyl imines rsc.org |

Mechanistic Investigations through Isotopic Labeling

Currently, there are no specific isotopic labeling studies reported in the literature for this compound. However, isotopic labeling is a powerful and versatile tool for elucidating reaction mechanisms, and its hypothetical application to this compound can provide significant insights into its chemical behavior. numberanalytics.comias.ac.inresearchgate.net By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), the pathway of that atom can be traced throughout a chemical transformation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

For instance, in the context of the potential rearrangement reactions discussed in the previous section, isotopic labeling could be employed to distinguish between different mechanistic possibilities.

Hypothetical Applications of Isotopic Labeling:

Studying Nitrenium Ion Rearrangements: To investigate the fate of the cyclopropyl ring during a potential nitrenium ion rearrangement, a ¹³C-labeled this compound could be synthesized with the label at one of the methylene (B1212753) carbons of the cyclopropyl group. Analysis of the products by ¹³C NMR or MS would reveal whether the carbon skeleton of the cyclopropyl ring remains intact, expands (as in an azetium ion), or fragments (as in ethylene elimination). chemrxiv.org

Elucidating Nucleophilic Aromatic Substitution (SNAr) Mechanisms: The fluorine atom at the 4-position is susceptible to nucleophilic attack. To confirm the mechanism of such a substitution reaction, one could perform the reaction in a solvent containing a deuterium (B1214612) label. The absence of deuterium incorporation into the aromatic ring would support a classic SNAr mechanism over an elimination-addition (benzyne) mechanism.

Investigating Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common transformation. By carrying out the reduction using a deuterated reducing agent (e.g., NaBD₄ or D₂/Pd-C), the location and stereochemistry of deuterium incorporation in the resulting aniline could provide details about the reduction pathway.

The following table illustrates how isotopic labeling could be hypothetically applied to study the reactions of this compound.

| Reaction Studied | Isotopic Label | Labeled Position | Analytical Technique | Mechanistic Insight |

| Rearrangement | ¹³C | Cyclopropyl methylene | NMR, MS | Fate of the cyclopropyl ring skeleton |

| SNAr of Fluorine | ²H | Solvent | NMR, MS | Ruling out benzyne (B1209423) intermediate |

| Nitro Reduction | ²H | Reducing Agent | NMR, MS | Stereochemistry of amine formation |

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic Studies:

The rates of reaction for this compound would be significantly influenced by its substituents. For example, in nucleophilic aromatic substitution reactions where the fluorine atom is displaced, the strong electron-withdrawing effect of the ortho-nitro group would activate the ring towards nucleophilic attack, leading to faster reaction rates compared to a non-nitrated analogue. Kinetic studies of the reactions of 1-fluoro-2,4-dinitrobenzene (B121222) with primary aromatic amines have shown that such reactions follow second-order kinetics. rsc.org

In oxidation reactions, the presence of both the electron-donating amino/cyclopropyl group and the electron-withdrawing nitro/fluoro groups would lead to complex kinetic behavior. Studies on the oxidation of meta-substituted anilines have shown a correlation between the electronic nature of the substituent and the reaction rate, often following Hammett relationships. orientjchem.org

Thermodynamic Studies:

The thermodynamic parameters of reactions involving this compound can also be predicted based on related systems. The enthalpy (ΔH) and entropy (ΔS) of activation provide information about the energy barrier and the molecular order of the transition state, respectively. For many reactions of substituted anilines, negative entropies of activation are observed, suggesting a more ordered transition state compared to the reactants. orientjchem.orgresearchgate.net

The table below presents representative thermodynamic data for reactions of related aniline compounds to provide a basis for estimating the potential thermodynamic parameters for reactions of this compound.

| Reaction Type | Compound | ΔH* (kJ/mol) | ΔS* (J/K·mol) | ΔG* (kJ/mol) | Reference |

| Oxidation | Aniline | 40.46 | -269.91 | 124.94 | researchgate.net |

| Oxidation | p-Nitroaniline | 40.93 | -272.52 | 126.23 | researchgate.net |

| Oxidative Coupling | Aniline | 6.826 | -244.7 | 79.78 | researchgate.net |

Note: The data in this table are for analogous compounds and are intended to be illustrative of the range of values that might be expected for this compound.

Applications in Organic Synthesis and Material Science

Precursor for Advanced Organic Intermediates

The strategic placement of reactive sites on the N-Cyclopropyl-4-fluoro-2-nitroaniline molecule makes it an ideal precursor for a variety of advanced organic intermediates. The nitro group can be readily reduced to an amine, the fluorine atom can be displaced via nucleophilic aromatic substitution, and the secondary amine can undergo further reactions, providing multiple avenues for molecular elaboration.

This compound is a key intermediate in the synthesis of modern fluoroquinolone antibiotics. wikipedia.org Quinolones are a major class of broad-spectrum synthetic antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. mdpi.com The presence of a cyclopropyl (B3062369) group at the N-1 position of the quinolone core is a common structural feature in many potent second-generation fluoroquinolones, such as ciprofloxacin. wikipedia.org

The synthesis of these antibiotics often involves the construction of the quinolone ring system from aniline (B41778) precursors. In this context, this compound is first converted to N¹-cyclopropyl-4-fluoro-benzene-1,2-diamine through the chemical reduction of its nitro group. This resulting diamine is a crucial component that is subsequently used to build the heterocyclic core of the antibiotic. The fluorine atom at the C-6 position of the final quinolone structure is also a critical inclusion that enhances the antibacterial activity. nih.gov

Table 1: Role in Quinolone Synthesis

| Starting Material | Key Transformation | Resulting Intermediate | Application |

|---|---|---|---|

| This compound | Reduction of nitro group | N¹-cyclopropyl-4-fluoro-benzene-1,2-diamine | Synthesis of the core structure of fluoroquinolone antibiotics |

While this compound is a versatile precursor, its simpler analog, 4-fluoro-2-nitroaniline (B1293508), is documented as a starting reagent in the synthesis of N-(4-fluoro-2-nitrophenyl)-beta-alanine. thermofisher.com This reaction typically involves the Michael addition of the aniline's amino group to an acrylic acid derivative. N-(4-fluoro-2-nitrophenyl)-beta-alanine serves as an important intermediate in the development of various biologically active molecules.

The reduction of the nitro group is a fundamental reaction for nitroaniline compounds. For the related compound, 4-fluoro-2-nitroaniline, this reduction is a direct pathway to produce 4-fluoro-o-phenylenediamine (also known as 4-fluoro-1,2-benzenediamine). thermofisher.com This diamine is a vital precursor for many heterocyclic compounds.

Applying this transformation to this compound would result in the formation of N¹-cyclopropyl-4-fluoro-benzene-1,2-diamine. This product is a substituted o-phenylenediamine (B120857), which retains the cyclopropyl and fluoro moieties, making it a distinct and valuable intermediate for more complex derivatives. The general reaction is typically carried out using reducing agents like hydrogen gas with a palladium-on-carbon catalyst.

Table 2: Reduction of Nitroaniline Derivatives

| Starting Material | Reaction | Product |

|---|---|---|

| 4-Fluoro-2-nitroaniline | Nitro Group Reduction | 4-fluoro-o-phenylenediamine |

| This compound | Nitro Group Reduction | N¹-cyclopropyl-4-fluoro-benzene-1,2-diamine |

The synthesis of 4-fluoro-N-ethyl-2-nitroaniline is established using 4-fluoro-2-nitroaniline as the starting material. thermofisher.com This process involves the ethylation of the primary amino group. Such N-alkylation reactions are common for creating diverse intermediates for pharmaceuticals and dyes. A similar N-alkylation could theoretically be performed on the secondary amine of this compound, though this specific pathway is less commonly documented.

Role in the Synthesis of Heterocyclic Compounds

The derivatives of this compound are instrumental in constructing various heterocyclic systems, which form the backbone of many pharmaceutical agents.

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of the benzimidazole (B57391) core is classically achieved by the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.

As established, the reduction of this compound yields N¹-cyclopropyl-4-fluoro-benzene-1,2-diamine. This substituted diamine is an ideal precursor for creating novel benzimidazole derivatives. The cyclization reaction with an appropriate carboxylic acid would lead to the formation of a benzimidazole ring system bearing both a cyclopropyl and a fluorine substituent. These substituents can significantly influence the pharmacological properties of the final molecule. The synthesis of various fluoro-benzimidazole derivatives has been shown to be a fruitful area for the discovery of new antimicrobial agents. nih.gov

Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article on "this compound" that strictly adheres to the requested outline. The specified applications—synthesis of lithium bismaleamate anode materials, functionalization of carbon nanotubes, and specific coordination chemistry applications—are not documented for this particular compound in the public research domain accessible through search results.

Coordination Chemistry Applications:There is no specific research detailing the use of this compound as a ligand in coordination chemistry or documenting the synthesis and properties of its metal complexes. While a structurally similar compound, 4-Fluoro-2-nitroaniline, is known to form metal complexes, this finding cannot be directly extrapolated to this compound without specific experimental evidence.

Generating content for the requested sections without supporting scientific data would require speculation and would not meet the standards of a scientifically accurate and authoritative article. Therefore, to ensure the integrity and factual accuracy of the information provided, the article cannot be written as requested.

Below is the table of compounds mentioned as per the instructions.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the molecular structure, stability, and electronic properties of this compound. These computational methods allow for the analysis of the molecule in its ground state and the prediction of its chemical behavior.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying nitroaniline derivatives. researchgate.net Methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and calculate vibrational frequencies and electronic properties. researchgate.net For this compound, DFT calculations would be employed to determine key structural parameters, including bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. thaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and greater polarizability. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, while the LUMO would be concentrated on the electron-deficient nitrobenzene (B124822) ring. The charge transfer from the HOMO to the LUMO corresponds to the primary electronic excitation. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.netthaiscience.info

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Global Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | -(I + A) / 2 | Relates to the "escaping tendency" of electrons. |

| Global Electrophilicity (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table outlines the key reactivity descriptors derived from HOMO-LUMO energies, which are standard outputs of DFT calculations for characterizing molecular reactivity.

The flexibility of the N-cyclopropyl bond allows for different spatial orientations, or conformations, of the cyclopropyl group relative to the aromatic ring. Conformational analysis is performed to identify the most stable arrangement of the molecule. These studies involve calculating the potential energy surface (PES) by systematically rotating the key dihedral angles, particularly the C-C-N-C angle linking the ring and the amino group.

For this compound, a key conformational feature is the orientation of the N-H bond and the cyclopropyl group. The presence of the strong intramolecular hydrogen bond between the N-H and the ortho-nitro group is expected to lock the N-H bond in a planar arrangement with the nitro group. The remaining conformational flexibility would primarily involve the rotation of the cyclopropyl group around the N-C(cyclopropyl) bond. Computational studies would identify the energy minima corresponding to stable conformers and the energy barriers (transition states) that separate them, providing insight into the molecule's dynamic behavior in solution.

Spectroscopic Research Methods

Spectroscopic techniques are indispensable for verifying the structure and purity of synthesized this compound. Each method provides unique information about the molecule's functional groups and atomic connectivity.

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the atomic framework of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic, amine, and cyclopropyl protons. The three aromatic protons would appear as complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The N-H proton signal would likely be broad and shifted downfield due to the intramolecular hydrogen bond. The protons of the cyclopropyl group would appear in the upfield region, showing characteristic splitting patterns due to their diastereotopic nature.

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbon atom bonded to the fluorine atom would appear as a doublet due to one-bond C-F coupling, a characteristic feature in ¹³C NMR. Other aromatic carbons would also show smaller couplings to fluorine over multiple bonds.

¹⁹F NMR: As the molecule contains a single fluorine atom, the ¹⁹F NMR spectrum would show one resonance. biophysics.org The chemical shift of this signal is highly sensitive to the electronic environment in the molecule. biophysics.org This resonance would be split into a multiplet due to coupling with the neighboring aromatic protons.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling |

| ¹H NMR | ||

| Aromatic-H | 6.5 - 8.5 | Multiplets (dd, ddd) due to H-H and H-F coupling |

| Amine-H (N-H) | ~8.0 - 9.0 | Broad singlet |

| Cyclopropyl-H (methine) | 2.5 - 3.0 | Multiplet |

| Cyclopropyl-H (methylene) | 0.5 - 1.5 | Multiplets |

| ¹³C NMR | ||

| Aromatic C-F | 155 - 165 | Doublet (¹JCF ≈ 240-260 Hz) |

| Aromatic C-NO₂ | 140 - 150 | Singlet or small multiplet |

| Aromatic C-N | 135 - 145 | Doublet (²JCF) |

| Aromatic C-H | 105 - 130 | Doublets due to C-F coupling |

| Cyclopropyl C (methine) | 25 - 35 | Singlet |

| Cyclopropyl C (methylene) | 5 - 15 | Singlet |

| ¹⁹F NMR | ||

| Aromatic-F | -110 to -125 | Multiplet (ddd) due to coupling with ortho- and meta-protons |

This table presents predicted NMR data for this compound based on typical values for similarly substituted aniline derivatives. rsc.orgchemicalbook.comchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key expected vibrational frequencies include a sharp peak for the N-H stretch, which may be at a lower frequency than usual due to the intramolecular hydrogen bonding. The most prominent signals are typically the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. Other important absorptions include those for the aromatic C-H stretching, C=C stretching of the aromatic ring, and a strong band corresponding to the C-F bond stretch.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Cyclopropyl) | 2900 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1510 - 1550 | Strong |

| Symmetric NO₂ Stretch | 1330 - 1370 | Strong |

| Aromatic C=C Stretch | 1580 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1100 - 1250 | Strong |

This table summarizes the characteristic IR absorption frequencies expected for the functional groups in this compound, based on data from analogous compounds like 4-fluoro-2-nitroaniline. nist.gov

Computational Chemistry and Spectroscopic Characterization in Research

Spectroscopic Characterization

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of compounds. For N-Cyclopropyl-4-fluoro-2-nitroaniline, mass spectrometry confirms its molecular identity.

In research, the analysis of this compound has identified the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 193. googleapis.com This finding is consistent with the compound's molecular weight of 196.18 g/mol , accounting for the addition of a proton.

General experimental parameters for acquiring mass spectra for related compounds in synthetic procedures have been reported, which can be indicative of the conditions used for this compound. googleapis.com These include scanning from m/z 100 to 1000 with a fragmentation voltage of 50 V. googleapis.com The capillary needle voltage is typically set to 2500 V for positive ionization mode, and the drying gas temperature is maintained at 350°C. googleapis.com

While the molecular ion peak has been identified, detailed studies on the specific fragmentation patterns of this compound are not extensively detailed in publicly available literature. Such fragmentation analysis would provide deeper structural insights by showing how the molecule breaks apart under specific conditions.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Protonated Molecule [M+H]⁺ | 193 | googleapis.com |

| Ionization Mode | Positive | googleapis.com |

| Fragmentation Voltage | 50 V | googleapis.com |

| Capillary Needle Voltage | 2500 V | googleapis.com |

This table is interactive. You can sort and filter the data.

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and crystal packing.

As of now, specific X-ray diffraction data for this compound, including details about its crystal system, space group, and unit cell dimensions, are not available in published scientific literature or crystallographic databases. Therefore, a detailed analysis of its solid-state structure based on experimental single-crystal X-ray diffraction is not possible at this time.

Biological Activity and Biomedical Research Implications

Role as an Intermediate in Pharmaceutical Synthesis

The molecular architecture of N-Cyclopropyl-4-fluoro-2-nitroaniline is strategically important for constructing more complex pharmaceutical compounds. The nitro group can be readily reduced to an amino group, which then allows for the formation of heterocyclic ring systems. The fluorine atom and cyclopropyl (B3062369) group are known to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and potency. nih.gov

This compound is a valuable precursor for the synthesis of novel antibacterial agents, particularly within the quinolone class. The core structure is integral to creating quinolone analogues designed to overcome drug resistance.

Fluoroquinolones: The synthesis of new 8-nitrofluoroquinolones utilizes synthons that are structurally related to this compound. nih.gov In these syntheses, the nitro group plays a crucial electronic role, facilitating nucleophilic aromatic substitution at an adjacent position (C-7 in the quinolone core), which is a key step for introducing various amine appendages to modulate the antibacterial spectrum and potency. nih.gov

Thiadiazoloquinolones: Research into hybrid antibacterial agents has involved fusing a thiadiazole ring with a fluoroquinolone structure. researchgate.net Structure-activity relationship (SAR) studies of these compounds revealed that a cyclopropyl group attached to the quinolone nitrogen (N-9) is often the most suitable substituent for potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net This highlights the importance of the N-cyclopropyl moiety provided by intermediates like this compound.

| Antibacterial Class | Role of Intermediate's Moieties | Research Findings |

| 8-Nitrofluoroquinolones | The nitro group activates the aromatic ring for nucleophilic substitution, a key step in diversification. nih.gov | Derivatives showed good activity against S. aureus, with MIC values in the 2-5 µg/mL range. More lipophilic groups tended to enhance activity against Gram-positive strains. nih.gov |

| Thiadiazoloquinolones | The N-cyclopropyl group was found to be a highly favorable substituent for antibacterial potency. researchgate.net | The resulting hybrid compounds proved to be very active against Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.15-3 µg/mL. researchgate.net |

The structural elements of this compound are also relevant in the development of agents against Mycobacterium tuberculosis (MTB). The nitroaromatic scaffold is a key feature in several modern anti-tubercular drugs.

Nitro-Dependent Activation: Many potent anti-tubercular agents are pro-drugs that require bioreductive activation within the mycobacterium. nih.gov The nitro group is essential for this process, which is often mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme. nih.gov This makes nitroanilines critical starting materials for such compounds.

Novel Scaffolds: In the search for new anti-tubercular drugs, various heterocyclic scaffolds have been explored. For a series of 2-pyrazolylpyrimidinones, a cyclopropyl group was found to be well-tolerated for maintaining potency against MTB. nih.gov A triazole-thiol derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, showed promising activity against both H37Rv and multi-drug-resistant (MDR) strains of MTB. mdpi.com The synthesis of such complex molecules often relies on functionalized aniline (B41778) precursors.

Fluoro-nitroaniline derivatives are established intermediates in the synthesis of targeted anticancer therapies. While direct synthesis of approved drugs from this compound is not prominently documented, the synthesis of structurally related compounds underscores its potential in this field. For instance, the compound 4-fluoro-2-methoxy-5-nitroaniline, which shares the fluoro-nitroaniline core, is used as a reagent in the preparation of the anticancer drug Mereletinib. This demonstrates the value of this class of compounds as building blocks for kinase inhibitors and other antineoplastic agents. nih.gov

A significant application of a closely related compound, N-Cyclopropyl-4,5-difluoro-2-nitroaniline, is in the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.govacs.org This intermediate is a key starting material for the development of [18F]AldoView, a highly selective tracer for the enzyme aldosterone (B195564) synthase (CYP11B2). nih.govacs.org

The synthesis involves the following key transformation:

Reduction: The nitro group of N-Cyclopropyl-4,5-difluoro-2-nitroaniline is reduced to an amine using a catalyst like palladium on carbon, yielding N-Cyclopropyl-4,5-difluorobenzene-1,2-diamine. nih.gov

Further Synthesis: This diamine is then used to construct the core of the final PET tracer. nih.gov

[18F]AldoView is being developed for the noninvasive diagnosis and lateralization of primary hyperaldosteronism, a common cause of secondary hypertension. nih.govacs.org The tracer binds with high selectivity to CYP11B2, an enzyme often overexpressed in adrenal adenomas. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies on molecules derived from this compound and related structures have provided valuable insights into the chemical features required for biological activity.

Cyclopropyl Group: In many antibacterial quinolones, the N-cyclopropyl group is critical for potent activity. Studies on thiadiazoloquinolones showed that this group was superior to other substituents at the same position. researchgate.net In a series of anti-tubercular pyrazolylpyrimidinones, the cyclopropyl group was also well-tolerated and maintained potency. nih.gov

Fluorine Atom: The fluorine substituent often enhances biological activity by improving metabolic stability and binding affinity to target proteins. Its position on the aromatic ring is critical and can influence the electronic properties of the entire molecule.

Nitro Group: For anti-tubercular agents that function as pro-drugs, the presence and position of the nitro group are essential for their mechanism of action. nih.gov Studies on dinitrobenzylsulfanyl compounds confirmed that both nitro groups were necessary for high efficacy through the nitroreductase activation pathway. nih.gov In quinolone synthesis, the nitro group acts as an activating group for subsequent chemical modifications. nih.gov

| Structural Feature | Impact on Biological Activity | Compound Class Examples |

| N-Cyclopropyl Group | Often essential for high potency. researchgate.net Well-tolerated in various scaffolds. nih.gov | Antibacterial thiadiazoloquinolones researchgate.net, Anti-tubercular pyrazolylpyrimidinones nih.gov |

| Fluorine Atom | Can enhance metabolic stability and target binding affinity. | Fluoroquinolones nih.gov, Aldosterone Synthase PET Tracers nih.gov |

| Nitro Group | Essential for the activation of certain pro-drugs. nih.gov Can serve as a chemical handle for further synthesis. nih.gov | Anti-tubercular nitro-drugs nih.gov, Antibacterial 8-nitrofluoroquinolones nih.gov |

Mechanistic Studies of Biological Action

The mechanism of action for compounds synthesized using this compound is diverse and depends on the final molecular structure. The intermediate itself is not biologically active but provides the necessary chemical foundation for molecules that interact with specific biological targets.

Bioreductive Activation: For certain anti-tubercular derivatives, the nitroaromatic moiety is a pro-drug feature. The nitro group is reduced by mycobacterial enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), to generate reactive nitrogen species that are toxic to the bacterium. nih.gov This mechanism is used by approved drugs like delamanid (B1670213) and pretomanid. nih.gov

Enzyme Inhibition: Many derivatives function by inhibiting key enzymes.

DNA Gyrase: Quinolone antibacterials typically act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby preventing cell division. mdpi.com

β-ketoacyl ACP synthase I (KasA): A triazole-thiol anti-tubercular compound was identified through computational studies to target MTB KasA, an enzyme involved in fatty acid synthesis, by blocking the active site. mdpi.com

Aldosterone Synthase (CYP11B2): The PET tracer [18F]AldoView was specifically designed to bind to aldosterone synthase, allowing for the visualization of its expression in adrenal glands. nih.govacs.org

Molecular Docking and Drug Design

A hypothetical molecular docking study of this compound would involve the following steps:

Target Identification: Identifying potential protein targets based on the structural similarity of this compound to known bioactive molecules.

Preparation of Ligand and Receptor: Generating the 3D structure of this compound and preparing the target protein structure for docking by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using computational algorithms to predict the most favorable binding poses of the ligand within the receptor's active site.

Analysis of Interactions: Visualizing and analyzing the predicted binding modes to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the protein.

Scoring and Ranking: Calculating the binding energy or docking score to estimate the binding affinity of the compound for the target protein.

The insights gained from such in silico studies could guide the rational design of novel derivatives of this compound with improved pharmacological properties. By modifying its chemical structure, it may be possible to optimize its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target.

Table 1: Potential Interacting Moieties of this compound and Their Theoretical Interactions

| Interacting Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| Nitro Group (-NO2) | Hydrogen Bond Acceptor, Electrostatic | Arg, Lys, His, Ser, Thr |

| Fluorine Atom (-F) | Hydrogen Bond Acceptor, Halogen Bond | Asn, Gln, Ser, Thr, Backbone NH |

| Cyclopropyl Group | Hydrophobic Interactions | Val, Leu, Ile, Phe, Trp |

| Amino Group (-NH) | Hydrogen Bond Donor | Asp, Glu, Backbone C=O |

It is important to emphasize that the information presented here is based on theoretical considerations and the known properties of the functional groups present in this compound. Experimental validation through dedicated molecular docking studies and biological assays would be necessary to confirm these predictions and fully elucidate the therapeutic potential of this compound.

Environmental Fate and Degradation Research

Abiotic Degradation Pathways

No studies were found that investigated the abiotic degradation of N-Cyclopropyl-4-fluoro-2-nitroaniline. Research into key environmental degradation processes such as hydrolysis (reaction with water) and photolysis (breakdown by sunlight) appears not to have been conducted or published. Consequently, the rate at which this compound might degrade in aquatic or terrestrial environments through chemical reactions alone is unknown. Factors such as its persistence in water and soil, and the identity of any potential abiotic degradation products, remain undetermined.

Bioremediation and Microbial Degradation Studies

Similarly, there is no available research on the bioremediation or microbial degradation of this compound. The scientific community has not published any findings on the ability of bacteria, fungi, or other microorganisms to break down this specific compound.

Aerobic Degradation Mechanisms

No information exists on the aerobic degradation mechanisms of this compound. It is unknown if microorganisms can utilize this compound as a source of carbon or nitrogen in the presence of oxygen, a common pathway for the breakdown of many organic pollutants.

Identification of Degradation Products and Intermediates

As no degradation studies have been performed, there is no data on the potential degradation products or metabolic intermediates of this compound. The metabolic pathways for its breakdown by microorganisms have not been elucidated.

Q & A

Q. How does the fluorine substituent affect the compound’s intermolecular interactions in crystal packing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.